DL-Norepinephrine tartrate

描述

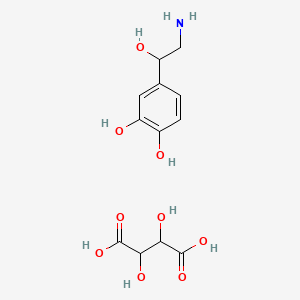

Structure

2D Structure

属性

CAS 编号 |

51-40-1 |

|---|---|

分子式 |

C12H17NO9 |

分子量 |

319.26 g/mol |

IUPAC 名称 |

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 |

InChI 键 |

WNPNNLQNNJQYFA-YIDNRZKSSA-N |

手性 SMILES |

C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

外观 |

Solid powder |

其他CAS编号 |

71827-07-1 51-40-1 |

Pictograms |

Acute Toxic; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

51-41-2 (Parent) 87-69-4 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Arterenol Levarterenol Levonor Levonorepinephrine Levophed Levophed Bitartrate Noradrénaline tartrate renaudin Noradrenaline Noradrenaline Bitartrate Norepinephrin d-Tartrate (1:1) Norepinephrine Norepinephrine Bitartrate Norepinephrine d-Tartrate (1:1) Norepinephrine Hydrochloride Norepinephrine Hydrochloride, (+)-Isomer Norepinephrine Hydrochloride, (+,-)-Isomer Norepinephrine l-Tartrate (1:1) Norepinephrine l-Tartrate (1:1), (+,-)-Isomer Norepinephrine l-Tartrate (1:1), Monohydrate Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer Norepinephrine l-Tartrate (1:2) Norepinephrine l-Tartrate, (+)-Isomer Norepinephrine, (+)-Isomer Norepinephrine, (+,-)-Isome |

产品来源 |

United States |

Foundational & Exploratory

The Orchestration of Neural Signaling: A Technical Guide to the CNS Mechanism of Action of DL-Norepinephrine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine (NE), a catecholamine neurotransmitter and hormone, is a pivotal modulator of central nervous system (CNS) function, governing processes from arousal and attention to mood and memory.[1] Administered as DL-Norepinephrine Tartrate, a racemic mixture, its biological activity is primarily attributed to the L-enantiomer, L-Norepinephrine.[2] This technical guide provides an in-depth exploration of the mechanism of action of L-Norepinephrine within the CNS. It details its interaction with adrenergic receptors, the subsequent activation of distinct signaling pathways, and the methodologies used to quantify these interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of noradrenergic signaling and the development of therapeutics targeting this critical system.

Introduction to Noradrenergic Signaling in the CNS

The noradrenergic system, originating predominantly from the locus coeruleus in the brainstem, projects throughout the CNS, exerting widespread influence on neuronal activity.[1] L-Norepinephrine acts as a key signaling molecule in this network, modulating both neuronal and non-neuronal cells, including astrocytes and microglia.[3] Its actions are initiated by binding to a family of G protein-coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors). The termination of noradrenergic signaling is primarily mediated by the reuptake of NE from the synaptic cleft via the norepinephrine transporter (NET).[4]

The physiological effects of norepinephrine are diverse and dependent on which receptor subtype is activated. These effects range from enhancing synaptic plasticity, a cellular correlate of learning and memory, to regulating neuroinflammation and cerebral blood flow.[5][6] Understanding the precise mechanisms of norepinephrine's action at a molecular level is crucial for elucidating its role in both normal brain function and in the pathophysiology of various neurological and psychiatric disorders.

Adrenergic Receptors: The Targets of Norepinephrine

Norepinephrine exerts its effects by binding to two main families of adrenergic receptors: alpha (α) and beta (β), each comprising several subtypes. These receptors exhibit distinct affinities for norepinephrine and couple to different intracellular G proteins, leading to the activation of specific downstream signaling cascades.

-

α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are primarily coupled to Gq proteins.[7]

-

α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to Gi/o proteins.[7]

-

β-Adrenergic Receptors (β1, β2, β3): These receptors are coupled to Gs proteins.[8]

The differential expression and localization of these receptor subtypes throughout the CNS contribute to the specificity and complexity of the noradrenergic system.

Quantitative Pharmacology of L-Norepinephrine

The interaction of L-Norepinephrine with its receptors can be quantified by its binding affinity (Ki) and its functional potency (EC50). The Ki value represents the concentration of the ligand that occupies 50% of the receptors at equilibrium, with a lower Ki indicating higher binding affinity. The EC50 value is the concentration of an agonist that produces 50% of the maximal response in a functional assay.

Below is a summary of reported Ki and EC50 values for L-Norepinephrine at various human adrenergic receptor subtypes. It is important to note that these values can vary depending on the experimental conditions, cell type, and assay methodology used.

| Receptor Subtype | Binding Affinity (Ki) in nM | Functional Potency (EC50) in nM | Functional Assay Type |

| α1A | 330[4] | 9.1[9] | Calcium Flux[9] |

| α1B | - | - | - |

| α1D | - | - | - |

| α2A | 56[4] | 200 - 600[9] | GTPγS Binding[9] |

| α2B | - | - | - |

| α2C | - | - | - |

| β1 | 740[4] | ~10[9] | cAMP Accumulation[9] |

| β2 | - | >1000[9] | cAMP Accumulation[9] |

| β3 | - | - | cAMP Accumulation[9] |

Signaling Pathways Activated by Norepinephrine

The binding of norepinephrine to its cognate adrenergic receptors initiates a cascade of intracellular events that ultimately mediate its physiological effects. These signaling pathways are dictated by the type of G protein to which the receptor is coupled.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[7]

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors couple to the inhibitory G protein, Gi. Upon activation by norepinephrine, the α-subunit of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state and activity of downstream effector proteins.[7]

β-Adrenergic Receptor Signaling

β-adrenergic receptors are coupled to the stimulatory G protein, Gs. Norepinephrine binding to β-receptors activates Gs, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels and the subsequent activation of PKA. PKA then phosphorylates a variety of cellular substrates, including ion channels, enzymes, and transcription factors, to produce the final physiological response.[8]

Experimental Protocols for Studying Norepinephrine's Action

The characterization of norepinephrine's interaction with its receptors and the subsequent signaling events relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay for Ki Determination

This assay determines the binding affinity (Ki) of an unlabeled ligand (e.g., L-Norepinephrine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the Ki of L-Norepinephrine for a specific adrenergic receptor subtype.

Materials:

-

Cell membranes expressing the adrenergic receptor of interest.

-

Radiolabeled ligand with known affinity (Kd) for the receptor (e.g., [3H]-Prazosin for α1 receptors).[9]

-

Unlabeled L-Norepinephrine tartrate.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

96-well plates.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[10]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane suspension (typically 50-120 µg of protein for tissue membranes).[10]

-

50 µL of a fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

50 µL of either assay buffer (for total binding), a high concentration of a known competing ligand (for non-specific binding), or varying concentrations of L-Norepinephrine (for competition).

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[10]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the L-Norepinephrine concentration.

-

Determine the IC50 value (the concentration of L-Norepinephrine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

cAMP Accumulation Assay for EC50 Determination

This functional assay measures the ability of norepinephrine to stimulate (via β-receptors) or inhibit (via α2-receptors) the production of cyclic AMP in whole cells.

Objective: To determine the EC50 of L-Norepinephrine for β- or α2-adrenergic receptors.

Materials:

-

Cells expressing the β- or α2-adrenergic receptor of interest.

-

Cell culture medium.

-

Stimulation buffer (e.g., PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

L-Norepinephrine tartrate.

-

Forskolin (for α2 receptor assays, to pre-stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Preparation: Culture cells to an appropriate confluency. For suspension cells, harvest, wash, and resuspend in stimulation buffer to the desired concentration. For adherent cells, plate in 384-well plates and allow them to attach overnight.[11]

-

Assay Setup (β-receptor agonism):

-

Add varying concentrations of L-Norepinephrine to the cells in the 384-well plate.

-

-

Assay Setup (α2-receptor agonism):

-

Add a fixed concentration of forskolin along with varying concentrations of L-Norepinephrine to the cells.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions. This step typically involves a competition between the cAMP produced by the cells and a labeled cAMP analog for binding to a specific antibody.

-

Signal Measurement: Incubate as required by the kit, and then measure the signal (e.g., fluorescence, luminescence) using a plate reader. The signal will be inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the cell-based assay to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the L-Norepinephrine concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

Calcium Mobilization Assay for EC50 Determination

This functional assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the α1-adrenergic receptors.

Objective: To determine the EC50 of L-Norepinephrine for α1-adrenergic receptors.

Materials:

-

Cells expressing the α1-adrenergic receptor of interest.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

L-Norepinephrine tartrate.

-

96- or 384-well black, clear-bottom plates.

-

Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.

Procedure:

-

Cell Plating: Plate cells in black, clear-bottom microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.

-

Compound Plate Preparation: Prepare a separate plate containing varying concentrations of L-Norepinephrine in assay buffer.

-

Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the L-Norepinephrine from the compound plate to the cell plate and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence.

-

Plot the response as a function of the logarithm of the L-Norepinephrine concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

References

- 1. Heart Failure (Congestive Heart Failure) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Norepinephrine Regulation of Adrenergic Receptor Expression, 5’ AMP-Activated Protein Kinase Activity, and Glycogen Metabolism and Mass in Male Versus Female Hypothalamic Primary Astrocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]

- 11. moleculardevices.com [moleculardevices.com]

The Adrenergic Receptor Binding Profile of DL-Norepinephrine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding and functional profile of DL-Norepinephrine tartrate at the nine primary subtypes of adrenergic receptors. DL-Norepinephrine is a racemic mixture, with the L-isomer, L-norepinephrine (also known as (-)-norepinephrine or noradrenaline), being the endogenously active catecholamine that mediates critical physiological responses through the sympathetic nervous system.[1][2] Understanding its interaction with adrenergic receptor subtypes is fundamental for research in cardiovascular regulation, neuroscience, and pharmacology.

Overview of Adrenergic Receptors

Adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are the primary targets of the catecholamines norepinephrine and epinephrine.[1][3] They are classified into three main families: α₁, α₂, and β, each comprising three subtypes (α₁ₐ, α₁ₑ, α₁ₒ; α₂ₐ, α₂ₑ, α₂ₒ; and β₁, β₂, β₃).[4] These receptors are integral to the "fight-or-flight" response, regulating processes such as heart rate, blood pressure, and metabolic activity.[3] Norepinephrine generally exhibits varied affinities across these subtypes, leading to a complex and nuanced physiological effect.[5]

Quantitative Binding and Functional Data

The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. Functional potency is often measured by the half-maximal effective concentration (EC₅₀), the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of L-norepinephrine at various human adrenergic receptor subtypes. Data is compiled from radioligand binding assays and functional assays performed on recombinant cell lines or specific tissues.

Table 1: Binding Affinity (Kᵢ) of L-Norepinephrine at Human Adrenergic Receptor Subtypes

| Receptor Subtype | Kᵢ (nM) | Test System | Reference |

| α₁ Family | |||

| α₁ | 1050 | Human Internal Mammary Artery Membranes | [6] |

| α₂ Family | |||

| α₂ | High Affinity | General Literature | [4] |

| β Family | |||

| β₁ | ~10-fold higher affinity than β₂ | General Literature | [7] |

Note: Comprehensive and directly comparable Kᵢ values across all nine subtypes from a single experimental source are limited. The data reflects values obtained from specific tissues and conditions, which can influence results.

Table 2: Functional Potency (EC₅₀) of L-Norepinephrine at Adrenergic Receptor Subtypes

| Receptor Subtype | EC₅₀ (nM) | Assay Type | Test System | Reference |

| α₁ Family | ||||

| α₁ | 480 | Vasoconstriction | Human Internal Mammary Artery | [6] |

| α₁ | ~300 | mRNA Regulation | Rabbit Aortic Smooth Muscle Cells | [8] |

| β Family | ||||

| β₁ | Data not readily available | |||

| β₂ | Data not readily available | |||

| β₃ | Data not readily available |

Note: Functional potency is highly dependent on the specific assay and tissue context. Norepinephrine is known to be a potent agonist at α₁ and β₁ receptors.[9]

Adrenergic Receptor Signaling Pathways

Upon agonist binding, adrenergic receptors undergo a conformational change, activating heterotrimeric G proteins. The specific G protein activated (Gαₛ, Gαᵢ/ₒ, or Gαₒ) determines the downstream intracellular signaling cascade.[10]

-

α₁-Adrenergic Receptors couple to Gαₒ proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[11]

-

α₂-Adrenergic Receptors couple to Gαᵢ/ₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12]

-

β-Adrenergic Receptors (β₁, β₂, β₃) couple to Gαₛ proteins, which stimulate adenylyl cyclase to increase the production of cAMP. cAMP then activates protein kinase A (PKA).[13]

Experimental Protocols

The determination of receptor binding affinities and functional potencies relies on standardized in vitro assays. Radioligand binding and GTPγS binding assays are considered gold standards in the field.[14][15]

Radioligand Competition Binding Assay

This assay measures the affinity (Kᵢ) of an unlabeled test compound (norepinephrine) by quantifying its ability to compete with a radiolabeled ligand of known high affinity and concentration for binding to the target receptor.[16]

Methodology:

-

Membrane Preparation:

-

Cells stably expressing the adrenergic receptor subtype of interest or tissue homogenates are lysed in a cold buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[17]

-

The lysate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[17]

-

-

Assay Incubation:

-

A fixed concentration of receptor membrane preparation is incubated in assay buffer.

-

A single concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁ receptors) is added, typically at or below its Kₔ value.[17]

-

Increasing concentrations of the unlabeled competitor ligand (L-norepinephrine) are added to the reaction wells.

-

A parallel set of reactions containing a high concentration of an unlabeled ligand is used to determine non-specific binding.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.[17]

-

-

Separation and Detection:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[17]

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.[17]

-

-

Data Analysis:

-

The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]

-

[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G proteins coupled to a GPCR upon agonist stimulation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, which is an early event in receptor activation.[15][18] This assay can determine the potency (EC₅₀) and efficacy of agonists.

Methodology:

-

Membrane Preparation: Membranes are prepared as described in section 4.1.1.

-

Assay Incubation:

-

Receptor membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), MgCl₂, and saponin (to permeabilize membranes).[19]

-

Increasing concentrations of the agonist (L-norepinephrine) are added.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a set time.

-

-

Separation and Detection: The separation of bound from free [³⁵S]GTPγS is achieved via rapid filtration, similar to the radioligand binding assay (Section 4.1.3).[20]

-

Data Analysis:

-

The amount of specifically bound [³⁵S]GTPγS is plotted against the agonist concentration.

-

The EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[21]

-

Conclusion

This compound, through its active L-isomer, demonstrates a distinct binding profile across the family of adrenergic receptors. It acts as a potent agonist, particularly at α₁ and β₁ subtypes, with a notably higher affinity for α₂ receptors and a clear selectivity for β₁ over β₂ receptors. The specific downstream cellular effects are dictated by the G protein (Gₒ, Gᵢ, or Gₛ) to which the activated receptor subtype couples. The quantitative data and methodologies presented in this guide provide a foundational resource for professionals engaged in the study of adrenergic pharmacology and the development of novel therapeutics targeting the sympathetic nervous system.

References

- 1. researchgate.net [researchgate.net]

- 2. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]

- 5. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 6. Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 21. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Effects of Racemic Norepinephrine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine, a cornerstone catecholamine in sympathetic nervous system function, acts as both a neurotransmitter and a hormone to regulate critical physiological processes. In clinical practice, its tartrate salt is a first-line vasopressor for managing acute hypotensive states, particularly in distributive shock. This document provides a comprehensive technical overview of the physiological effects of racemic norepinephrine tartrate, detailing its mechanism of action through adrenergic receptor signaling, its pharmacokinetic profile, and its profound pharmacodynamic impact on the cardiovascular system. Detailed experimental protocols for assessing its effects and clearly structured data tables are provided to support research and development endeavors.

Mechanism of Action

Norepinephrine exerts its physiological effects by binding to and activating adrenergic receptors (adrenoceptors), which are a class of G protein-coupled receptors (GPCRs). Its action is primarily mediated through alpha-1 (α1), alpha-2 (α2), and beta-1 (β1) adrenergic receptors, with minimal activity at beta-2 (β2) receptors.[1][2] The physiological response is dictated by the specific receptor subtypes present in a given tissue and their corresponding downstream signaling cascades.

Receptor Selectivity and Signaling Pathways

Norepinephrine's distinct physiological profile stems from its differential affinity for adrenoceptor subtypes. It is a potent agonist at α1, α2, and β1 receptors but binds poorly to β2 receptors.[3][4]

-

Alpha-1 (α1) Adrenergic Receptors: Located on postsynaptic vascular smooth muscle, α1 receptor activation is the primary mechanism behind norepinephrine's potent vasoconstrictor effect.[1] The signaling pathway is mediated by a Gq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.[1][5]

References

- 1. What is the mechanism of Norepinephrine Bitartrate? [synapse.patsnap.com]

- 2. Adrenergic agonist - Wikipedia [en.wikipedia.org]

- 3. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and History of DL-Norepinephrine Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine, a pivotal catecholamine, functions as a critical neurotransmitter and hormone, mediating the body's "fight or flight" response. Its discovery and the subsequent development of its racemic form, DL-Norepinephrine, and its tartrate salt, have been fundamental to advancements in pharmacology and clinical medicine. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of DL-Norepinephrine tartrate. It includes detailed experimental protocols from seminal studies, a quantitative summary of its receptor binding affinities and physiological effects, and a depiction of its signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the history and science of this essential compound.

Discovery and Historical Context

The journey to understanding norepinephrine began in the early 20th century with the concept of chemical neurotransmission. Building on this, the distinct identity and function of norepinephrine were elucidated through the pioneering work of several key scientists.

The Identification of "Sympathin"

In the mid-1940s, Swedish physiologist Ulf von Euler systematically investigated the chemical nature of the sympathetic nervous system's transmitter. Through a series of meticulous experiments on tissue extracts, he discovered a substance with sympathomimetic activity that was distinct from adrenaline (epinephrine). In 1946, he successfully isolated and identified this compound as noradrenaline (norepinephrine).[1][2][3] His work revealed that norepinephrine, not epinephrine, was the principal neurotransmitter of the sympathetic nervous system in mammals.[1][2] For this groundbreaking discovery, von Euler was a co-recipient of the Nobel Prize in Physiology or Medicine in 1970.[2][3][4]

Elucidating the Biosynthetic Pathway

The metabolic pathway for norepinephrine synthesis was proposed by German-British biochemist Hermann Blaschko in 1939.[5][6] He correctly deduced the steps from the amino acid tyrosine.[5][7] This pathway was further substantiated by the work of Peter Holtz, who in 1939, identified the enzyme L-DOPA decarboxylase, a key component in the conversion of L-DOPA to dopamine, the immediate precursor to norepinephrine.[6]

The Advent of Racemic Norepinephrine and its Resolution

Early chemical syntheses of norepinephrine resulted in a racemic mixture of its two stereoisomers, the dextrorotatory (d) and levorotatory (l) forms, collectively known as DL-norepinephrine. It was soon discovered that the biological activity resided almost exclusively in the l-isomer (levonorepinephrine), now also referred to as (R)-(-)-norepinephrine.[8] This necessitated a method for resolving the racemic mixture to isolate the active enantiomer.

In 1948, B. F. Tullar of Sterling-Winthrop Research Institute published a landmark paper describing a practical method for the resolution of DL-arterenol (the contemporary name for norepinephrine) using d-tartaric acid.[9] This process took advantage of the differential solubility of the diastereomeric salts formed between the racemic base and the chiral acid, allowing for the separation and purification of the biologically active l-norepinephrine as its d-bitartrate salt. This development was crucial for the production of pharmaceutical-grade levonorepinephrine.

Synthesis and Resolution of this compound

The preparation of enantiomerically pure norepinephrine bitartrate is a critical process in the pharmaceutical industry. The following sections detail a representative synthetic route to DL-norepinephrine and the classical resolution method to obtain the active (R)-enantiomer.

Synthesis of DL-Norepinephrine

A common synthetic route to racemic norepinephrine involves the following key steps, derived from principles outlined in various patents and chemical literature:

-

Reaction of 3,4-dihydroxy-α-haloacetophenone with hexamethylenetetramine: This reaction forms a hexamine salt.[10]

-

Hydrolysis: The hexamine salt is then hydrolyzed to yield 3,4-dihydroxy-α-aminoacetophenone.[10]

-

Hydrogenation: The resulting amino ketone is catalytically hydrogenated, typically using a palladium on carbon catalyst, to reduce the ketone to a hydroxyl group, yielding DL-norepinephrine.[10]

Resolution of DL-Norepinephrine with d-Tartaric Acid

The resolution of racemic norepinephrine is a critical step to isolate the pharmacologically active (R)-(-)-norepinephrine. The method developed by B. F. Tullar is a classic example of diastereomeric salt crystallization.

Experimental Protocol: Resolution of dl-Arterenol (Norepinephrine) (Based on Tullar, 1948) [9][11]

-

Salt Formation: A solution of DL-norepinephrine base in a suitable solvent (e.g., aqueous methanol) is treated with d-tartaric acid.

-

Crystallization: The mixture is allowed to stand, often with cooling, to induce the crystallization of d-arterenol-d-bitartrate, which is less soluble than l-arterenol-d-bitartrate.

-

Isolation of d-Arterenol-d-bitartrate: The crystalline precipitate is collected by filtration.

-

Isolation of l-Arterenol-d-bitartrate: The more soluble l-arterenol-d-bitartrate remains in the filtrate. The solvent is typically concentrated, and the l-arterenol-d-bitartrate is then crystallized, often by the addition of a less polar co-solvent.

-

Conversion to Free Base: The separated diastereomeric tartrate salts can be converted back to the free base of the respective enantiomers by treatment with a base, such as ammonia.[11]

-

Preparation of the Final Salt: The desired enantiomer (l-arterenol) is then typically reacted with L-(+)-tartaric acid to form the stable and pharmaceutically used l-norepinephrine bitartrate monohydrate.[11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the interaction of norepinephrine with its receptors and its physiological effects.

Table 1: Adrenergic Receptor Binding Affinities for Norepinephrine

| Receptor Subtype | Ligand | Species | Bmax (fmol/mg protein) | Kd (nM) | Reference(s) |

| α1 | [3H]Prazosin | Sheep (Cerebral Arteries) | 54 ± 3 | 0.20 ± 0.05 | [12] |

| β1 | Norepinephrine | Human | - | ~10-fold higher affinity than β2AR | [13] |

| β2 | Norepinephrine | Human | - | - | [13] |

Table 2: Dose-Response Data for Norepinephrine

| Experimental System | Parameter | EC50 (M) | Reference(s) |

| Isolated Rabbit Aortic Strips | Contraction | 4.8 x 10⁻⁷ | [14] |

| Sheep Cerebral Arteries | Ins(1,4,5)P3 Synthesis | 5.5 x 10⁻⁶ | [12] |

Signaling Pathways

Norepinephrine exerts its physiological effects by binding to a family of G-protein coupled receptors known as adrenergic receptors. These are broadly classified into α and β subtypes, each with further divisions. The activation of these receptors triggers distinct intracellular signaling cascades.

α1-Adrenergic Receptor Signaling

Upon binding norepinephrine, α1-adrenergic receptors, which are coupled to Gq proteins, activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

References

- 1. rgs.fi [rgs.fi]

- 2. The storage, release and inactivation of neurotransmitters from nerve endings [animalresearch.info]

- 3. Ulf von Euler found the key to the sympathetic nervous system | Karolinska Institutet [ki.se]

- 4. nobelprize.org [nobelprize.org]

- 5. Hermann (“Hugh”) Blaschko (1900 – 1993): Father of Catecholamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. History of catecholamine research - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]

- 12. NE-induced contraction, alpha 1-adrenergic receptors, and Ins(1,4,5)P3 responses in cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Chemical Properties and Structure of DL-Norepinephrine Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to DL-Norepinephrine tartrate. The information is intended to support research, development, and quality control activities involving this critical neurotransmitter and pharmaceutical agent.

Chemical and Physical Properties

This compound is a synthetic, racemic mixture of the D- and L-enantiomers of norepinephrine, complexed with tartaric acid. The biologically active form is the L-enantiomer. It is a white or almost white crystalline powder.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₇NO₉ | [1] |

| Molecular Weight | 319.26 g/mol | [1] |

| Melting Point | Decomposes at ~140-144°C (as hydrochloride salt) | [2] |

| pKa | 8.58 | [3] |

| UV Absorption Maxima (λmax) | 200 nm, 228 nm, 280 nm (in acidic mobile phase) | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | 35 mg/mL (requires sonication) | [5] |

| DMSO | 11.67 mg/mL (requires sonication) | [5] |

Chemical Structure and Stereochemistry

DL-Norepinephrine, also known as (±)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol, is a catecholamine. The molecule possesses a chiral center at the β-carbon of the ethylamine side chain, leading to two enantiomers: (R)-(-)-norepinephrine and (S)-(+)-norepinephrine. The tartrate salt is formed with L-(+)-tartaric acid.

The structural formula of the norepinephrine cation is:

Spectroscopic Data

Table 3: Interpretation of FT-IR Spectral Data for Norepinephrine

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3500 - 3200 | O-H stretch, N-H stretch | Phenolic hydroxyl, alcoholic hydroxyl, amine |

| 3100 - 3000 | =C-H stretch | Aromatic C-H |

| 1600 - 1585, 1500 - 1400 | C=C stretch | Aromatic ring |

| 1200 - 1029 | C-N stretch | Amine |

| ~1050 | C-O stretch | Alcoholic hydroxyl |

Note: The spectrum of the tartrate salt will also show characteristic peaks for the carboxylic acid and hydroxyl groups of tartaric acid.

Table 4: 1H and 13C NMR Chemical Shifts for Norepinephrine (in D₂O)

| 1H NMR | Chemical Shift (ppm) | Assignment |

| ~7.0 | Aromatic protons | |

| ~6.9 | Aromatic protons | |

| ~4.9 | -CH(OH)- | |

| ~3.3 | -CH₂-NH₂ | |

| 13C NMR | Chemical Shift (ppm) | Assignment |

| ~145 | Aromatic C-O | |

| ~120 | Aromatic C-H | |

| ~115 | Aromatic C-H | |

| ~72 | -CH(OH)- | |

| ~47 | -CH₂-NH₂ |

Note: These are approximate shifts and can vary based on the solvent and pH. The tartrate salt will show additional signals for the tartaric acid moiety.

Experimental Protocols

Synthesis of this compound

The synthesis of DL-Norepinephrine typically involves the halogenation of 3,4-dihydroxyacetophenone, followed by amination and subsequent reduction of the ketone. The final step is the formation of the tartrate salt. The following is a generalized protocol based on patented synthesis routes.[6][7][8][9]

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Halogenation: 3,4-Dihydroxyacetophenone is reacted with a halogenating agent (e.g., bromine or chlorine) in a suitable solvent to yield 2-halo-3',4'-dihydroxyacetophenone.

-

Amination: The resulting halo-ketone is reacted with hexamethylenetetramine to form a quaternary ammonium salt.

-

Hydrolysis: The salt is then hydrolyzed under acidic conditions to yield the amino ketone hydrochloride.

-

Reduction: The ketone functionality is reduced to a hydroxyl group via catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) to form DL-Norepinephrine.

-

Salt Formation: The free base of DL-Norepinephrine is then reacted with L-(+)-tartaric acid in a suitable solvent (e.g., a mixture of water and ethanol) to precipitate this compound. The product is then isolated by filtration, washed, and dried.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is adapted from the USP monograph for Norepinephrine Bitartrate and is suitable for determining the purity of the bulk drug substance.[10]

Experimental Workflow: HPLC Purity Analysis

Caption: Workflow for the HPLC analysis of this compound purity.

Methodology:

-

Chromatographic System:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A filtered and degassed solution of sodium 1-heptanesulfonate in a mixture of water and methanol, with the pH adjusted to 3.0 with phosphoric acid. A typical composition is a 0.22% w/v solution of sodium 1-heptanesulfonate in a 80:20 (v/v) mixture of water and methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 20 µL.

-

-

Standard Solution Preparation: Prepare a standard solution of USP Norepinephrine Bitartrate RS in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

-

Sample Solution Preparation: Prepare a sample solution of this compound in the mobile phase at the same concentration as the standard solution.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

Identify the norepinephrine peak based on the retention time of the standard.

-

Calculate the purity of the sample by comparing the peak area of norepinephrine in the sample chromatogram to that in the standard chromatogram. Assess for the presence of any impurities.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification

This protocol provides a general outline for the quantitative determination of norepinephrine in biological samples using a competitive ELISA kit.[5][11][12]

Experimental Workflow: Competitive ELISA for Norepinephrine

Caption: A typical workflow for a competitive ELISA to quantify norepinephrine.

Methodology:

-

Reagent Preparation: Prepare all reagents, including standards, controls, and samples, according to the kit manufacturer's instructions. This may involve reconstitution of lyophilized components and dilution of concentrated buffers.

-

Assay Procedure: a. Add a specific volume of the standards, controls, and samples to the wells of the microplate pre-coated with an anti-norepinephrine antibody. b. Add the enzyme-conjugated norepinephrine to each well. During incubation, the free norepinephrine in the sample will compete with the enzyme-conjugated norepinephrine for binding to the antibody on the plate. c. After incubation, wash the plate to remove any unbound reagents. d. Add the substrate solution to each well. The enzyme will catalyze a reaction that produces a colored product. e. Stop the reaction by adding a stop solution.

-

Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of norepinephrine in the samples by interpolating their absorbance values on the standard curve. The color intensity will be inversely proportional to the concentration of norepinephrine in the sample.

Signaling Pathways

Norepinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways are mediated by Gs, Gi, and Gq proteins.[13][14]

Norepinephrine Gs-Coupled Signaling Pathway (e.g., via β-adrenergic receptors)

Caption: Activation of the Gs pathway by norepinephrine leads to increased cAMP levels.

Norepinephrine Gi-Coupled Signaling Pathway (e.g., via α₂-adrenergic receptors)

Caption: Activation of the Gi pathway by norepinephrine leads to decreased cAMP levels.

Norepinephrine Gq-Coupled Signaling Pathway (e.g., via α₁-adrenergic receptors)

Caption: Activation of the Gq pathway by norepinephrine leads to an increase in intracellular calcium and activation of PKC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-Norepinephrine hydrochloride | CAS#:55-27-6 | Chemsrc [chemsrc.com]

- 3. UV-Vis Spectrum of Norepinephrine | SIELC Technologies [sielc.com]

- 4. ELISA Kit [ABIN6963385] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]

- 5. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents [patents.google.com]

- 8. WO2013008247A1 - Process for preparation of (dl) -norepinephrine acid addition salt, a key intermediate of (r) - (-) - norepinephrine - Google Patents [patents.google.com]

- 9. USP Method for the Analysis of Norepinephrine using the Legacy L1 Column | SIELC Technologies [sielc.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. eaglebio.com [eaglebio.com]

- 12. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 13. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to DL-Norepinephrine Tartrate for In Vitro Oxidative Stress Induction

Audience: Researchers, scientists, and drug development professionals.

Abstract: Norepinephrine (NE), a primary catecholamine neurotransmitter, plays a critical role in physiology and is increasingly recognized for its paradoxical ability to both induce and protect against oxidative stress in vitro. This dual functionality is highly dependent on its concentration, the specific cell type, and the experimental conditions. At high or supraphysiological concentrations, norepinephrine can be a potent inducer of oxidative stress through mechanisms including autoxidation and the activation of enzymatic pathways. This technical guide provides an in-depth overview of the core mechanisms, key signaling pathways, and detailed experimental protocols for utilizing DL-Norepinephrine tartrate to induce oxidative stress in cell culture models. It aims to equip researchers with the necessary information to design and execute robust and reproducible experiments.

Core Mechanisms of Norepinephrine-Induced Oxidative Stress

The induction of oxidative stress by norepinephrine primarily follows two interconnected pathways: non-enzymatic autoxidation and enzymatic generation of reactive oxygen species (ROS).

-

Autoxidation: The catechol moiety of norepinephrine is inherently susceptible to oxidation, especially in physiological culture media. This process, which can be catalyzed by metal ions like copper, involves the conversion of norepinephrine into its corresponding o-quinone[1][2]. This initial reaction triggers a cascade that generates superoxide radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂), contributing directly to the cellular oxidative load[1][3][4].

-

Enzymatic ROS Production: Norepinephrine can act as a signaling molecule, binding to adrenergic receptors on the cell surface to activate intracellular enzymatic systems responsible for ROS production. The most prominent of these is the NADPH oxidase (NOX) enzyme complex[5][6]. Activation of specific α-adrenergic receptors by norepinephrine has been shown to trigger a signaling cascade that upregulates NOX activity, leading to a significant increase in superoxide production[5][6].

It is crucial to note that while high concentrations of norepinephrine are generally pro-oxidant, lower, more physiological concentrations have been reported to exert antioxidant effects. This can occur through direct radical scavenging or by promoting the production of endogenous antioxidants like glutathione in certain cell types[3][7][8][9]. This concentration-dependent duality is a critical consideration in experimental design.

Key Signaling Pathways in Norepinephrine-Induced Oxidative Stress

α-Adrenergic Receptor-Mediated NOX2 Upregulation

In several cell types, including vascular adventitial fibroblasts and peripheral blood mononuclear cells, norepinephrine-induced oxidative stress is mediated by a specific signaling pathway that links α-adrenergic receptor activation to the upregulation of NADPH oxidase 2 (NOX2).

The cascade begins with norepinephrine binding to α-adrenoceptors, which subsequently activates Protein Kinase C (PKC)[5][6]. Activated PKC then promotes the nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB binds to the promoter region of the NOX2 gene, initiating its transcription and leading to increased synthesis of the NOX2 protein. This elevation in NOX2, a key catalytic subunit of the NADPH oxidase complex, results in heightened production of superoxide anions and consequent oxidative stress[6].

Apoptosis via ER Stress and Mitochondrial Dysfunction

At high concentrations (e.g., >100 µM), norepinephrine-induced oxidative stress can be severe enough to trigger programmed cell death (apoptosis). This occurs through the activation of both the endoplasmic reticulum (ER) stress pathway and the mitochondrial intrinsic pathway[1][10].

Oxidative stress disrupts protein folding within the ER, leading to an unfolded protein response (UPR) and ER stress. This activates key apoptotic proteins such as caspase-12. Simultaneously, ROS can damage mitochondria, leading to the release of cytochrome c into the cytosol. Cytochrome c initiates the formation of the apoptosome and activates caspase-9, which in turn activates the executioner caspase-3. Furthermore, norepinephrine has been shown to inhibit the pro-survival PI3-Kinase/Akt pathway, further tipping the cellular balance towards apoptosis[1].

Experimental Protocols

Preparation of this compound Solutions

Due to its susceptibility to oxidation, proper preparation of norepinephrine solutions is critical for experimental reproducibility[11]. Norepinephrine bitartrate is the recommended salt form for in vitro studies due to its stability and solubility[11].

Materials:

-

(-)-Norepinephrine bitartrate monohydrate (MW: 337.28 g/mol )

-

Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2

-

Ascorbic acid (optional, as an antioxidant)

-

Sterile, light-protecting microcentrifuge tubes

-

Calibrated analytical balance

Protocol for 10 mM Stock Solution:

-

Preparation of Solvent: To minimize autoxidation, prepare the solvent (water or PBS) containing an antioxidant. A common choice is 0.1% (w/v) ascorbic acid.

-

Weighing: In a sterile environment, accurately weigh 3.37 mg of norepinephrine bitartrate monohydrate powder.

-

Dissolution: Transfer the powder to a light-protecting microcentrifuge tube. Add 1 mL of the prepared solvent to achieve a final concentration of 10 mM.

-

Mixing: Vortex gently until the powder is completely dissolved. Ensure no particulates are visible.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Stability can be maintained for up to a year when frozen in 0.9% NaCl[12]. For short-term storage, solutions can be kept at 4°C for up to 5 days[11].

General Workflow for In Vitro Oxidative Stress Induction

This workflow provides a template that should be optimized for specific cell types and experimental endpoints.

Key Steps:

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.

-

Preparation of Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it to the final desired concentration in pre-warmed, serum-free or complete cell culture medium. Prepare fresh and use immediately.

-

Treatment: Remove the existing culture medium from the cells and gently add the norepinephrine-containing medium. Include appropriate controls: a vehicle control (medium with the same final concentration of the stock solution solvent) and a positive control for oxidative stress if available (e.g., H₂O₂).

-

Incubation: Incubate the cells for the predetermined duration. This can range from a few hours for signaling studies to 24-48 hours for apoptosis or gene expression studies[5][6][10].

-

Measurement: Following incubation, process the cells for the desired downstream analysis of oxidative stress markers.

Key Experimental Assays

-

Detection of Superoxide (O₂⁻):

-

Assay: Dihydroethidium (DHE) Staining[13].

-

Principle: Cell-permeable DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and fluoresces red.

-

Protocol: Incubate treated cells with DHE (typically 5-10 µM) for 30 minutes at 37°C, protected from light. Wash with PBS and analyze immediately via fluorescence microscopy or flow cytometry.

-

-

Detection of General ROS (H₂O₂, ·OH):

-

Assay: 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) Assay[13].

-

Principle: Non-fluorescent DCF-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol: Load cells with DCF-DA (typically 10 µM) for 30-60 minutes at 37°C. After loading, the probe can be removed, and cells can be treated with norepinephrine. Measure the increase in fluorescence over time using a plate reader or microscope[1].

-

-

Measurement of Oxidative DNA Damage:

-

Assay: 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA[10].

-

Principle: 8-OHdG is a major product of DNA oxidation. This assay uses a competitive ELISA format to quantify its levels in isolated genomic DNA.

-

Protocol: Isolate genomic DNA from treated cells. Follow the manufacturer's protocol for the competitive ELISA kit to determine the concentration of 8-OHdG[10].

-

Quantitative Data Summary

The effective concentration and incubation time for norepinephrine-induced oxidative stress vary significantly across different cell models.

Table 1: Summary of Experimental Conditions for NE-Induced Oxidative Stress

| Cell Type | NE Concentration(s) | Incubation Time(s) | Key Observed Effects | Reference(s) |

|---|---|---|---|---|

| PC-12 (Rat Pheochromocytoma) | 500 µM | 6 - 36 hours | Increased ROS (DCF), ER stress, apoptosis. | [1] |

| Human PBMCs | 50 pg/mL - 50 µg/mL | 1 - 36 hours | Increased superoxide, upregulation of NOX subunits. | [5] |

| Vascular Adventitial Fibroblasts | 5 µM - 40 µM | 2 - 8 hours | Increased superoxide (DHE), NOX activity, NOX2 expression. | [6] |

| H9c2 (Rat Cardiac Myoblasts) | 2 µM (hypertrophy) | 24 - 48 hours | Differential ROS generation kinetics leading to distinct cellular fates. | [10] |

| 100 µM (apoptosis) |

| IOSE-29 (Ovarian Epithelial) | 10 µM | Not specified | Reduced ROS and DNA damage (antioxidant effect). |[7] |

Table 2: Common Markers and Assays for NE-Induced Oxidative Stress

| Marker | Biomarker Class | Common Assay Method(s) | Principle | Reference(s) |

|---|---|---|---|---|

| Superoxide (O₂⁻) | Reactive Oxygen Species | Dihydroethidium (DHE) | Fluorescence detection of superoxide-specific oxidation product. | [6][10][13] |

| General ROS (H₂O₂, ·OH) | Reactive Oxygen Species | DCF-DA | General fluorescence detection of various ROS. | [1][7][13] |

| Lipid Peroxidation | Macromolecule Damage | Malondialdehyde (MDA) Assay | Colorimetric/fluorometric detection of a lipid peroxidation byproduct. | [4] |

| DNA Damage | Macromolecule Damage | 8-OHdG ELISA, Comet Assay | Quantification of an oxidative DNA adduct; visualization of DNA strand breaks. | [7][10] |

| NOX Subunit Expression | Enzymatic Source | qRT-PCR, Western Blot | Quantification of mRNA or protein levels of NOX components (e.g., gp91phox). | [5] |

| Antioxidant Status | Cellular Defense | GSH/GSSG Ratio Assay | Quantification of reduced and oxidized glutathione. |[4] |

Conclusion and Critical Considerations

This compound is a valuable tool for studying the mechanisms of oxidative stress in vitro. However, its dual pro- and anti-oxidant nature necessitates careful and rigorous experimental design.

Key Considerations:

-

Concentration is Key: The most critical variable is the concentration of norepinephrine used. High, supraphysiological doses are typically required to reliably induce oxidative stress and apoptosis, whereas lower, physiological doses may produce protective effects.

-

Cell-Type Specificity: The response to norepinephrine is highly cell-type dependent, based on the expression of adrenergic receptors and endogenous antioxidant capacities.

-

Controls are Essential: Always include a vehicle control. To confirm that the observed effects are due to oxidative stress, consider including a co-treatment with an antioxidant like N-acetylcysteine (NAC) or a combination of SOD and catalase[1].

-

Solution Stability: Due to the risk of autoxidation, always prepare norepinephrine solutions fresh from frozen stock and protect them from light to ensure consistent activity.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Noradrenaline provides long-term protection to dopaminergic neurons by reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation between cardiac oxidative stress and myocardial pathology due to acute and chronic norepinephrine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norepinephrine increases NADPH oxidase-derived superoxide in human peripheral blood mononuclear cells via α-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norepinephrine promotes oxidative stress in vascular adventitial fibroblasts via PKC/NFκB-mediated NOX2 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Norepinephrine Reduces Reactive Oxygen Species (ROS) and DNA Damage in Ovarian Surface Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Noradrenaline protects neurons against H2 O2 -induced death by increasing the supply of glutathione from astrocytes via β3 -adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Norepinephrine-induced apoptotic and hypertrophic responses in H9c2 cardiac myoblasts are characterized by different repertoire of reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Norepinephrine for Research Professionals

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stereochemistry of norepinephrine is paramount for accurate experimental design and interpretation. This technical guide delves into the distinct pharmacological properties of norepinephrine's stereoisomers, providing quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Norepinephrine, a catecholamine neurotransmitter and hormone, plays a critical role in the sympathetic nervous system, regulating a myriad of physiological processes including heart rate, blood pressure, and the 'fight or flight' response.[1] It exerts its effects through interaction with alpha (α) and beta (β) adrenergic receptors.[2] Crucially, norepinephrine exists as a pair of stereoisomers, (R)-(-)-norepinephrine (L-norepinephrine) and (S)-(+)-norepinephrine (D-norepinephrine), which exhibit significant differences in their biological activity.[1] The naturally occurring and physiologically active form is L-norepinephrine.

Core Concepts: The Significance of Stereoisomerism

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of norepinephrine, the chiral center is the β-carbon of the ethylamine side chain. This seemingly subtle difference in spatial arrangement leads to profound variations in the ability of each enantiomer to bind to and activate adrenergic receptors, underscoring the stereospecificity of these biological targets.

While both D- and L-norepinephrine can be retained in tissues, the L-isomer is preferentially retained, which may be attributed to a greater affinity for binding sites or a more rapid metabolism of the free D-isomer.[1]

Quantitative Pharmacology of Norepinephrine Stereoisomers

The differential affinity and potency of norepinephrine stereoisomers at various adrenergic receptor subtypes are critical for understanding their pharmacological effects. The following tables summarize the available quantitative data for the binding affinities (Ki) and functional potencies (EC50) of L-norepinephrine. Data for D-norepinephrine is sparse in publicly available databases, reflecting its significantly lower physiological relevance and activity.

| Receptor Subtype | Ligand | Species | Assay Type | pKi | Ki (nM) | Reference |

| Beta-1 (β1) | (-)-noradrenaline | Rat | Binding | 6.9 | 126 | [3] |

Table 1: Binding Affinity of (-)-Norepinephrine at the Beta-1 Adrenergic Receptor.

| Receptor Subtype | Ligand | Species | Assay Type | pEC50 | EC50 (nM) | Reference |

| Alpha-2A (α2A) | (-)-noradrenaline | Human | [35S]GTPγS Binding | 6.89 | 128.82 | [3] |

| Alpha-2A (α2A) | (-)-noradrenaline | Human | [35S]GTPγS Binding | 6.93 | 118 | [3] |

| Alpha-2A (α2A) | (-)-noradrenaline | Human | [35S]GTPγS Binding | 6.96 | 110 | [3] |

Table 2: Functional Potency of (-)-Norepinephrine at the Alpha-2A Adrenergic Receptor.

Norepinephrine generally exhibits a higher affinity for α-adrenergic receptors and β1-adrenergic receptors compared to β2-adrenergic receptors.[2] Specifically, it has been reported to have a tenfold higher affinity for the human β1-adrenergic receptor over the β2-adrenergic receptor.[4]

Adrenergic Receptor Signaling Pathways

Norepinephrine mediates its diverse physiological effects by activating distinct intracellular signaling cascades upon binding to its G protein-coupled receptors (GPCRs). The primary signaling pathways associated with each major adrenergic receptor class are outlined below.

-

α1-Adrenergic Receptors: These receptors primarily couple to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][5]

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5]

-

β-Adrenergic Receptors (β1, β2, β3): All three subtypes of β-adrenergic receptors couple to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP, which then activates protein kinase A (PKA).[2][5]

Experimental Protocols

Accurate characterization of the interaction between norepinephrine stereoisomers and adrenergic receptors requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of norepinephrine stereoisomers for a specific adrenergic receptor subtype expressed in a cell line (e.g., CHO-K1 or HEK293 cells).[6][7]

Materials:

-

Cell membranes from cells stably expressing the adrenergic receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β).

-

(R)-(-)-norepinephrine and (S)-(+)-norepinephrine.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Non-specific binding competitor (e.g., 10 µM phentolamine for α-receptors, 1 µM propranolol for β-receptors).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-specific competitor.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of the norepinephrine stereoisomer.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I) and measure the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for β-Adrenergic Receptors

This protocol measures the ability of norepinephrine stereoisomers to stimulate or inhibit adenylyl cyclase activity, a hallmark of β-adrenergic and α2-adrenergic receptor activation, respectively.[8][9]

Materials:

-

HEK293 or CHO-K1 cells transiently or stably expressing the β- or α2-adrenergic receptor subtype.[9]

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).[9]

-

(R)-(-)-norepinephrine and (S)-(+)-norepinephrine.

-

Forskolin (to stimulate adenylyl cyclase in α2-receptor assays).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[10]

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to a suitable confluency.

-

Compound Preparation: Prepare serial dilutions of the norepinephrine stereoisomers.

-

Assay:

-

For β-receptor agonism: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor. Add the norepinephrine stereoisomers and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

For α2-receptor antagonism: Pre-incubate the cells with the norepinephrine stereoisomers before adding forskolin to stimulate cAMP production.

-

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration. Calculate the EC50 value for each stereoisomer.

Functional Assay: Intracellular Calcium Mobilization for α1-Adrenergic Receptors

This protocol assesses the ability of norepinephrine stereoisomers to induce an increase in intracellular calcium, the primary signaling event following α1-adrenergic receptor activation.[11]

Materials:

-

PC12 or other suitable cells endogenously or recombinantly expressing the α1-adrenergic receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

(R)-(-)-norepinephrine and (S)-(+)-norepinephrine.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

A fluorescence plate reader with an injection system or a flow cytometer.

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject the norepinephrine stereoisomers at various concentrations and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Generate dose-response curves by plotting the peak fluorescence change against the logarithm of the agonist concentration to determine the EC50 value.

Conclusion

The stereoisomers of norepinephrine exhibit distinct pharmacological profiles, with the (R)-(-)-enantiomer being the biologically active form. A thorough understanding and application of the quantitative data and experimental protocols outlined in this guide are essential for researchers in pharmacology and drug development to accurately characterize the interactions of novel compounds with the adrenergic system and to interpret experimental results with precision. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid to comprehend the complex processes involved in norepinephrine's mechanism of action.

References

- 1. Differences in D- and L-norepinephrine-H3: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 3. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bu.edu [bu.edu]

Methodological & Application

Preparation of DL-Norepinephrine Tartrate Solution for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of DL-Norepinephrine tartrate solutions for in vivo research, with a focus on ensuring solution stability, physiological compatibility, and accurate dosing.

Overview and Key Considerations

Norepinephrine, also known as noradrenaline, is a critical catecholamine neurotransmitter and hormone involved in regulating a wide array of physiological processes, including cardiovascular function, attention, and the stress response.[1] Accurate and reproducible administration of norepinephrine in preclinical in vivo studies is paramount for obtaining reliable data. This document outlines the necessary steps for preparing this compound solutions, a common salt form of norepinephrine used in research.

Key considerations before preparation include the choice of a suitable vehicle, ensuring the final solution is sterile, isotonic, and at a physiologically compatible pH to minimize irritation and adverse reactions at the injection site.[2][3]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the preparation of this compound solutions.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| Water | 35 mg/mL | Ultrasonic assistance may be required.[4] |

| Dimethyl Sulfoxide (DMSO) | 11.67 mg/mL | Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL |

Table 2: Stability of Diluted Norepinephrine Solutions

| Concentration | Diluent | Storage Temperature | Light Condition | Duration | Remaining Concentration |

| 4 µg/mL & 16 µg/mL | 5% Dextrose in Water (D5W) or Normal Saline (NS) | Room Temperature | Ambient Light | 7 days | >95% |

| 64 mg/L | D5W or NS | 4°C | Protected from Light | 61 days | >95% |